(2-Methoxyethyl)(triphenyl)phosphanium iodide
Description
(2-Methoxyethyl)(triphenyl)phosphanium iodide is a quaternary phosphonium salt characterized by a 2-methoxyethyl group attached to a phosphorus atom, which is also bonded to three phenyl rings and an iodide counterion. Phosphonium salts of this type are widely used in organic synthesis, particularly in Wittig reactions, where they serve as precursors to ylides for alkene formation .
Properties
CAS No. |
1235-24-1 |
|---|---|
Molecular Formula |
C21H22IOP |
Molecular Weight |
448.3 g/mol |
IUPAC Name |
2-methoxyethyl(triphenyl)phosphanium;iodide |
InChI |
InChI=1S/C21H22OP.HI/c1-22-17-18-23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21;/h2-16H,17-18H2,1H3;1H/q+1;/p-1 |
InChI Key |
VIXZLBKEVDXKTJ-UHFFFAOYSA-M |
Canonical SMILES |
COCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyethyl)(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with 2-methoxyethyl iodide. The reaction is carried out in an inert solvent such as toluene, and the mixture is stirred at room temperature for several hours to ensure complete conversion . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, and employing industrial-scale purification techniques such as large-scale recrystallization or continuous chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxyethyl)(triphenyl)phosphanium iodide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The phosphonium ion can be involved in redox reactions, although these are less common.
Wittig Reactions: This compound can be used in Wittig reactions to form alkenes from aldehydes or ketones.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases like butyl lithium for the formation of ylides, and various nucleophiles for substitution reactions. Typical reaction conditions involve inert atmospheres and solvents like toluene or dichloromethane.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, Wittig reactions yield alkenes, while substitution reactions can produce a variety of substituted phosphonium salts.
Scientific Research Applications
(2-Methoxyethyl)(triphenyl)phosphanium iodide has several applications in scientific research:
Biology: While not as common, it can be used in the modification of biomolecules for research purposes.
Mechanism of Action
The mechanism of action of (2-Methoxyethyl)(triphenyl)phosphanium iodide in chemical reactions typically involves the formation of a phosphonium ylide. This ylide can then react with various electrophiles, such as aldehydes or ketones, to form new carbon-carbon bonds. The phosphonium ion stabilizes the ylide intermediate, facilitating the reaction .
Comparison with Similar Compounds
Structural and Molecular Properties
The substituent on the phosphorus atom significantly influences molecular weight, solubility, and reactivity. A comparison of key analogs is provided below:
| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| Methyltriphenylphosphonium iodide | Methyl | C₁₉H₁₈IP | 404.23 | Compact alkyl group; high charge density |
| Benzyltriphenylphosphonium iodide | Benzyl | C₂₅H₂₂IP | 480.32 | Aromatic substituent; increased steric bulk |
| Butyltriphenylphosphonium iodide | n-Butyl | C₂₂H₂₄IP | 434.30 | Flexible alkyl chain; moderate hydrophobicity |
| (Trimethylsilylmethyl)triphenylphosphonium iodide | Trimethylsilylmethyl | C₂₂H₂₆IPSi | 476.41 | Silicon-containing group; enhanced stability |
| (2-Methoxyethyl)triphenylphosphanium iodide | 2-Methoxyethyl | C₂₁H₂₃IO₂P | 450.28 (calculated) | Ether functionality; potential for H-bonding |
Key Observations :
Stability and Handling
- Thermal Stability : Trimethylsilyl-substituted phosphonium salts (e.g., (Trimethylsilylmethyl)triphenylphosphonium iodide) exhibit enhanced thermal stability due to silicon's electron-withdrawing effects . The methoxyethyl analog may decompose at lower temperatures due to the labile ether bond.
- Hygroscopicity : Iodide salts are generally hygroscopic. The methoxy group may exacerbate this property, necessitating anhydrous storage conditions .
Biological Activity
(2-Methoxyethyl)(triphenyl)phosphanium iodide is a quaternary phosphonium salt that has garnered attention due to its biological activities, particularly in the context of cancer research and antimicrobial properties. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of triphenylphosphine with 2-methoxyethyl iodide. This reaction can be represented as follows:
Antiproliferative Effects
Research has demonstrated that triphenylphosphonium (TPP) derivatives, including those with alkyl and aliphatic chains, exhibit significant antiproliferative effects on various cancer cell lines. A study highlighted that TPP compounds could inhibit cancer cell growth with IC50 values less than 10 μM in some cases . The mechanism of action is primarily attributed to mitochondrial dysfunction, where these compounds disrupt mitochondrial bioenergetics and induce oxidative stress in cancer cells .
Table 1: Antiproliferative Activity of TPP Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Dodecyl-TPP | MCF-7 (breast) | 0.25 | Mitochondrial dysfunction |
| Mito-Met10 | Various cancer | <10 | Inhibition of mitochondrial respiration |
| (2-Methoxyethyl)(triphenyl) | TBD | TBD | TBD |
Antimicrobial Activity
Quaternary phosphonium salts, including derivatives similar to this compound, have shown promising antimicrobial activity. For instance, studies on related phosphonium salts indicate significant antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus. The combination of these salts with antibiotics like penicillin has been shown to produce a synergistic effect, enhancing their overall efficacy .
Table 2: Antimicrobial Activity of Phosphonium Salts
| Compound | Bacterial Strain | Inhibition Zone (mm) | Synergistic Effect with Antibiotics |
|---|---|---|---|
| Triphenylphosphonium iodide | E. coli | 15 | Yes |
| (2-Methoxyethyl)(triphenyl) derivative | Staphylococcus aureus | 18 | Yes |
Case Studies
- Anticancer Activity : A study investigated the effects of TPP derivatives on human melanoma cells and found that increasing the hydrophobicity of the cation enhanced cytotoxicity. The results indicated that TPP compounds could selectively target cancer cells while sparing normal cells, making them potential candidates for targeted cancer therapies .
- Antifungal Properties : Research involving chitosan derivatives modified with quaternary phosphonium salts showed enhanced antifungal activity against plant pathogens. The study reported that these modifications significantly improved the efficacy of chitosan-based antifungal agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
